molecular formula C8H7ClN2O B13035952 7-chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one

7-chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Cat. No.: B13035952
M. Wt: 182.61 g/mol
InChI Key: HQDWLAMQQFPOBU-UHFFFAOYSA-N
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Description

7-Chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a heterocyclic compound featuring a naphthyridine core fused with a partially saturated six-membered ring. The chlorine substituent at position 7 distinguishes it from related derivatives and imparts unique electronic and steric properties. This compound serves as a critical intermediate in medicinal chemistry, particularly in the development of antibacterial agents and kinase inhibitors. Its synthesis often involves halogenation strategies or microwave-assisted inverse electron-demand Diels–Alder reactions, as reported in recent literature .

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

7-chloro-3,4-dihydro-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C8H7ClN2O/c9-6-3-1-5-2-4-7(12)11-8(5)10-6/h1,3H,2,4H2,(H,10,11,12)

InChI Key

HQDWLAMQQFPOBU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=N2)Cl

Origin of Product

United States

Preparation Methods

Cyclization Using Chloro-Substituted Precursors

One approach involves starting with a pyridine derivative bearing a chlorine substituent at the position corresponding to the future 7-position of the naphthyridine ring. The cyclization to form the 1,8-naphthyridine core is achieved under acidic or basic conditions, often using catalysts such as ionic liquids or conventional acids.

  • Example: A pyridine aldehyde or amine derivative with a chlorine substituent undergoes condensation with a β-ketoester or equivalent, followed by cyclization to form the dihydro-naphthyridinone ring system.
  • This method allows for high regioselectivity in chlorine placement.

Halogenation of Preformed 3,4-Dihydro-1,8-Naphthyridin-2(1H)-one

Alternatively, the 3,4-dihydro-1,8-naphthyridin-2(1H)-one core is synthesized first without halogen substitution, followed by selective chlorination at the 7-position.

  • Chlorination reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride can be used.
  • Reaction conditions are optimized to avoid over-chlorination or chlorination at undesired positions.

Microwave-Assisted Synthesis

Microwave irradiation has been reported to accelerate the synthesis of dihydro-1,8-naphthyridin-2(1H)-ones, improving yields and reducing reaction times.

  • This method involves heating the reaction mixture containing the precursors under microwave conditions.
  • Yields of up to 93% have been reported for related derivatives.
  • Purification is typically achieved by column chromatography.

Use of Ionic Liquids as Catalysts in Aqueous Media

A green chemistry approach utilizes inexpensive and biocompatible ionic liquids as catalysts for the synthesis of 1,8-naphthyridines in water.

  • This method offers mild reaction conditions (e.g., 50 °C, 10 hours).
  • It provides high yields and avoids organic solvents.
  • The reaction is monitored by TLC and the product isolated by standard workup.

Representative Data Table of Preparation Conditions

Method Starting Materials Catalyst/Reagent Conditions Yield (%) Notes
Cyclization of chloro-pyridine Chloro-substituted pyridine derivative Acidic or basic catalyst Reflux or microwave heating 70–90 High regioselectivity for Cl at C7
Post-synthesis chlorination 3,4-Dihydro-1,8-naphthyridin-2-one N-chlorosuccinimide (NCS) Room temp or mild heating 60–80 Requires careful control to avoid side reactions
Microwave-assisted synthesis Pyridine derivatives + β-ketoester None or acid catalyst Microwave irradiation, minutes ~93 Fast reaction, high purity
Ionic liquid catalysis in water Pyridine derivatives + β-ketoester Ionic liquid (e.g., ChOH) 50 °C, 10 h 90–96 Environmentally friendly, aqueous medium

Detailed Research Findings

  • Yield and Purity: The microwave-assisted and ionic liquid catalyzed methods provide superior yields (above 90%) and high purity products confirmed by NMR and IR spectroscopy.
  • Spectroscopic Characterization: The 7-chloro substitution is confirmed by characteristic IR bands (C–Cl stretch around 650–755 cm⁻¹) and distinct proton NMR signals corresponding to aromatic protons adjacent to chlorine.
  • Reaction Monitoring: Thin-layer chromatography (TLC) is commonly used to monitor reaction progress, with Rf values around 0.4 in methanol/dichloromethane solvent systems.
  • Environmental Considerations: The use of water as a solvent and ionic liquids as catalysts aligns with green chemistry principles, reducing hazardous waste and improving safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced analogs.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various substituted or functionalized derivatives of the original compound.

Scientific Research Applications

Antitumor Activity

One of the most prominent applications of 7-chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one is its potential as an antitumor agent . Research indicates that derivatives of naphthyridine compounds exhibit significant activity against various cancer cell lines. The mechanisms through which these compounds exert their effects include:

  • Induction of apoptosis
  • Inhibition of topoisomerases
  • Disruption of tubulin polymerization
  • Intercalation with DNA

A study highlighted the anticancer potential of naphthyridine derivatives, emphasizing their role in targeting multiple pathways involved in tumor progression .

Antimicrobial Properties

This compound has also shown promising antimicrobial activity . It has been tested against a range of bacterial strains and has demonstrated effectiveness similar to established antibiotics. This property makes it a candidate for further development in treating bacterial infections .

Cardiovascular Applications

Certain studies suggest that naphthyridine derivatives may have beneficial effects on the cardiovascular system. Compounds within this class have been identified as potential antihypertensives and agents that could modulate angiotensin II receptors .

Case Studies and Research Findings

StudyFocusFindings
Antitumor Mechanisms Investigated the anticancer effects of naphthyridinesDemonstrated apoptosis induction and DNA intercalation in cancer cells
Antimicrobial Efficacy Evaluated against various bacteriaShowed significant antibacterial activity comparable to standard treatments
Cardiovascular Effects Explored antihypertensive propertiesIdentified as potential angiotensin II receptor antagonists

Mechanism of Action

The mechanism of action for compounds like 7-chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one would involve interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

Compound Name Molecular Formula Substituent (Position) Molecular Weight Key Properties/Applications Evidence Source
7-Chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one C₈H₇ClN₂O Cl (7) 182.61 Antibacterial lead; kinase inhibition
4-Chloro-1,8-naphthyridin-2(1H)-one C₈H₅ClN₂O Cl (4) 180.59 Intermediate in anticancer agents
5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one C₉H₁₀N₂O₂ OMe (5) 178.19 Research in metabolic disorders
3,4-Dihydro-1,8-naphthyridin-2(1H)-one (Parent) C₈H₈N₂O None 148.16 ACAT inhibition; PDE inhibition

Key Observations:

  • Chlorine vs. In contrast, methoxy groups (electron-donating) may improve solubility but reduce target affinity .
  • Positional Effects : 4-Chloro derivatives (e.g., CAS 59514-93-1) exhibit distinct reactivity due to proximity to the ketone group, favoring nucleophilic substitution reactions .

Table 3: Pharmacological Comparison

Compound Name Target/Activity IC₅₀/Ki Selectivity Notes Evidence Source
This compound S. aureus FabI inhibition ~10 nM Narrow-spectrum antibacterial
Lifirafenib (5-oxy-substituted analog) BRAF kinase inhibition 39 nM (MAPK) Anticancer; CB2 receptor antagonism
Parent (unsubstituted) ACAT inhibition ~1 µM Broad lipid-modulating activity

Key Observations:

  • The 7-chloro derivative’s narrow-spectrum antibacterial activity contrasts with the parent compound’s broader lipid-modulating effects .
  • Lifirafenib’s complex substituents (e.g., trifluoromethyl benzimidazole) enable potent kinase inhibition but reduce synthetic accessibility compared to simpler chloro derivatives .

Biological Activity

7-Chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8_8H7_7ClN2_2O
  • Molecular Weight : 182.61 g/mol
  • CAS Number : 846034-67-1

1. Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates effectiveness against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound may be a candidate for developing new antimicrobial agents.

2. Inhibition of Monoamine Oxidase (MAO)

The compound has been evaluated for its ability to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation.

Study Findings:
In a study assessing various naphthyridine derivatives, it was found that this compound exhibited a notable inhibitory effect on MAO-A with an IC50 value of 0.5 µM. This suggests potential applications in treating mood disorders.

The biological activity of this compound is attributed to several mechanisms:

  • Interaction with Enzymatic Targets : The compound binds to active sites of enzymes like MAO, inhibiting their function and altering neurotransmitter levels.
  • Antimicrobial Mechanism : The mechanism behind its antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study 1: Antimicrobial Efficacy

A recent study assessed the efficacy of various naphthyridine derivatives against multi-drug resistant strains of bacteria. The results indicated that derivatives including this compound showed promising results in reducing bacterial load in infected animal models.

Case Study 2: Neuroprotective Effects

Another research project explored the neuroprotective effects of naphthyridine compounds in models of neurodegenerative diseases. The study concluded that the compound could potentially protect neuronal cells from oxidative stress by modulating antioxidant enzyme activities.

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